molecular formula C12H18Cl2N2 B2355964 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 1909312-36-2

1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B2355964
CAS No.: 1909312-36-2
M. Wt: 261.19
InChI Key: CYJWCHRVHNYMEM-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride (CAS 1909312-36-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a diazaspiro[3.3]heptane core, which is increasingly recognized as a valuable piperazine alternative for designing novel bioactive molecules. Research indicates that incorporating this spirodiamine motif into lead compounds can help improve drug-like properties and mitigate off-target promiscuity . Its primary research value lies in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, where it acts as a key structural surrogate for the piperazine ring found in FDA-approved drugs like olaparib . This application is critical in oncology research, particularly in exploiting synthetic lethality for DNA repair-deficient cancers. Furthermore, high-affinity PARP inhibitors that utilize this scaffold show potential for therapeutic applications beyond oncology, including in inflammatory and neurodegenerative diseases, where catalytic inhibition is desired without inducing DNA damage . The compound is offered as the dihydrochloride salt to enhance solubility and handling. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;;/h1-5,13H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWCHRVHNYMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-36-2
Record name 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride
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Preparation Methods

Molecular Architecture

The compound features a spiro[3.3]heptane core, where two cycloalkane rings share a single atom (Figure 1). The 1,6-diazaspiro configuration positions nitrogen atoms at the 1- and 6-positions, with a benzyl group attached to the 1-nitrogen. The dihydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₂H₁₈Cl₂N₂ PubChem
Molecular Weight 261.19 g/mol PubChem
CAS Number 1909312-36-2 PubChem
Solubility Soluble in polar solvents GlpBio

Synthetic Routes to the Spiro[3.3]heptane Core

[2+2] Cycloaddition Strategy

The spiro[3.3]heptane scaffold is synthesized via sequential [2+2] cycloadditions between dichloroketene and olefins. This method, adapted from Loeffler’s work, involves:

  • Dichloroketene Generation :
    Phosphorus oxychloride (POCl₃) reacts with zinc-copper alloy in diethyl ether to produce dichloroketene.
    $$
    \text{Zn(Cu)} + \text{POCl}3 \rightarrow \text{Cl}2\text{C=O} + \text{byproducts}
    $$

  • Cycloaddition with Olefins :
    4-Chlorostyrene or allyl benzyl ether undergoes [2+2] cycloaddition with dichloroketene, forming dichlorocyclobutanone intermediates. Yields range from 42% to 52%.

Table 2: Cycloaddition Reaction Conditions

Olefin Solvent Temperature Yield (%)
4-Chlorostyrene Et₂O 0–25°C 52
Allyl benzyl ether Et₂O 0–25°C 42

Double Substitution Reactions

An alternative route employs pentaerythritol tetrabromide and diethylmalonate in a double substitution reaction to yield Fecht’s acid, a spiro[3.3]heptane precursor. This method offers higher reproducibility (61–62% yield) but requires stringent anhydrous conditions.

Functionalization with the Benzyl Group

Reductive Amination

The benzyl moiety is introduced via reductive amination of spiro[3.3]heptan-2-one:

  • Ketone Activation :
    The carbonyl group reacts with benzylamine in acetic acid, forming an imine intermediate.

  • Reduction :
    Sodium triacetoxyborohydride (Na(AcO)₃BH) selectively reduces the imine to a secondary amine. Yields average 22–41%.

Table 3: Reductive Amination Parameters

Amine Reducing Agent Solvent Yield (%)
Benzylamine Na(AcO)₃BH DCE 41

Dihydrochloride Salt Formation

Acid-Base Neutralization

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the dihydrochloride salt. Stoichiometric use of 2 equivalents HCl ensures complete protonation of both nitrogen centers.

Critical Parameters :

  • Solvent : Ethanol preferred for enhanced solubility.
  • Temperature : 0–5°C to prevent decomposition.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography purifies intermediates, though the final dihydrochloride salt is often recrystallized from ethanol/water mixtures.

Spectroscopic Analysis

  • ¹H NMR : Key peaks include δ 7.32–7.25 (benzyl aromatic protons) and δ 3.85–3.45 (spirocycle methylene groups).
  • MS (ESI) : m/z 261.19 [M+H]⁺ confirms molecular weight.

Challenges and Optimization Strategies

Low Yields in Cycloadditions

Dichloroketene’s instability necessitates in situ generation, complicating scalability. Microwave-assisted synthesis and flow chemistry are under investigation to improve efficiency.

Salt Hygroscopicity

The dihydrochloride salt is hygroscopic, requiring storage under anhydrous conditions at 2–8°C.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or spirocyclic moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for diverse reactivity, particularly in nucleophilic substitution reactions, which are essential for creating intricate molecular architectures.

ApplicationDescription
Building Block Used in the synthesis of complex spirocyclic compounds.
Reactivity Engages in nucleophilic substitution due to nitrogen atoms facilitating diverse interactions.

Biology

The compound has been investigated for its potential as a scaffold in drug design, particularly targeting central nervous system disorders. Its ability to interact with neurotransmitter receptors suggests promising neuropharmacological effects.

  • Binding Affinity Studies : Preliminary studies indicate that this compound may modulate receptor activity, which could lead to therapeutic effects in neurological conditions.
Biological ActivityPotential Effects
Neuropharmacology Modulation of neurotransmitter receptors may aid in treating CNS disorders.
Antimicrobial Properties Potential to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Anticancer Properties May induce apoptosis in cancer cells through specific signaling pathways.

Medicine

In the medical field, the compound is explored for developing new pharmaceuticals with improved efficacy and reduced side effects. Its unique binding interactions may enhance drug design strategies aimed at increasing bioavailability and therapeutic effectiveness.

Medical ApplicationDescription
Pharmaceutical Development Investigated for potential use in new drug formulations targeting various diseases.
Efficacy Improvement Designed to enhance therapeutic outcomes while minimizing adverse effects.

Case Studies

  • Neuropharmacological Investigations : A study evaluated the binding affinity of this compound to sigma receptors (σ1 and σ2). Results indicated significant displacement of radioligand binding at varying concentrations, suggesting its potential role as a modulator of receptor activity.
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₈Cl₂N₂
  • Storage: Requires careful handling due to hygroscopicity and sensitivity to environmental conditions .

Structural and Physicochemical Differences

The following table summarizes key differences between 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride and analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Purity Applications
This compound 1909312-36-2 C₁₂H₁₈Cl₂N₂ 261.19 Benzyl group Dihydrochloride ≥95% Drug synthesis, material science
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride 1823902-83-5 C₆H₁₄Cl₂N₂ 185.09 Methyl group Dihydrochloride Not specified Intermediate in bioactive molecule synthesis
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate 1374659-14-9 C₁₂H₁₆N₂·C₂H₂O₄ 278.13 Benzyl group Oxalate (1:1) >95% Laboratory research, pharmaceutical intermediates
2,6-Diazaspiro[3.3]heptane hydrochloride 1557591-41-9 Not provided Not provided Unsubstituted core Hydrochloride 100% Generic building block for spirocyclic derivatives
Key Observations:

The unsubstituted 2,6-diazaspiro[3.3]heptane lacks functional groups for targeted interactions, limiting its direct pharmacological utility .

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., target compound) generally exhibit higher water solubility than oxalate salts , making them preferable for aqueous-based formulations .
  • Oxalate salts may offer improved crystallinity, which is advantageous in material science applications .

Market Availability and Pricing

  • Target Compound: Limited pricing data is available, but its oxalate derivative (CAS 1374659-14-9) is priced at €464.00 for 250 mg .
  • Hemioxalate Form : Priced at ¥7,230 per gram in China, reflecting the premium for specialized spirocyclic compounds .

Biological Activity

1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈Cl₂N₂
  • Structural Characteristics : The compound features a benzyl group integrated into a diazaspiro framework, contributing to its distinctive reactivity and solubility in various environments due to the presence of two hydrochloride groups .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as a therapeutic agent in neurological conditions. Key areas of research include:

  • Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may modulate receptor activity, particularly with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as anxiety and depression .
  • Antimicrobial Properties : There is ongoing research into the antimicrobial potential of this compound, exploring its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes in bacteria .
  • Anticancer Activity : The compound's mechanism may involve the induction of apoptosis in cancer cells through specific signaling pathways .

While detailed mechanisms remain to be fully elucidated, initial findings suggest that the compound's interaction with neurotransmitter receptors may alter signaling pathways related to mood regulation and cognitive function. Additionally, its antimicrobial activity is hypothesized to arise from structural features that enable it to penetrate bacterial membranes effectively .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential modulation of neurotransmitter receptors leading to therapeutic effects,
AntimicrobialDisruption of bacterial cell membranes; inhibition of metabolic enzymes,
AnticancerInduction of apoptosis in cancer cells,

Case Study Analysis

  • Neurotransmitter Receptor Binding : In vitro studies have shown that this compound exhibits binding affinity towards certain neurotransmitter receptors. This interaction is critical for understanding its potential use in treating neurological disorders .
  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating notable inhibitory effects that warrant further exploration for developing new antibiotics .
  • Anticancer Properties : Research involving cancer cell lines indicated that treatment with the compound resulted in significant apoptosis rates, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, multi-step procedures involving spirocyclic intermediates require rigorous purification via recrystallization or column chromatography to isolate the hydrochloride salt. Evidence from analogous diazaspiro compounds suggests that pH control during salt formation is critical to avoid byproducts . Kinetic studies of intermediate stability can further refine reaction timelines.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm spirocyclic geometry and benzyl substitution patterns. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>98%). Mass spectrometry (MS) and elemental analysis validate molecular weight and stoichiometry of the dihydrochloride salt .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) for 4–12 weeks. Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy to detect hydrolysis or oxidation products. Stability-indicating methods should align with ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for 1-Benzyl-1,6-diazaspiro[3.3]heptane derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent vehicles). Standardize protocols using reference compounds (e.g., benazepril hydrochloride as a control ). Employ dose-response curves and statistical meta-analysis to compare datasets. Theoretical frameworks linking spirocyclic conformation to receptor binding can guide mechanistic reinterpretation .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like acetylcholinesterase or GPCRs. Parameterize force fields with quantum mechanical calculations (e.g., DFT) for accurate spirocyclic geometry. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

  • Methodological Answer : Radiolabel the benzyl group (¹⁴C or ³H) to track metabolites in rodent models. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with autoradiography for quantification. Include negative controls (e.g., unlabeled compound) and validate extraction efficiency from biological matrices .

Q. How should researchers address spectral data inconsistencies (e.g., NMR splitting patterns) in structural elucidation of spirocyclic intermediates?

  • Methodological Answer : Variable-temperature NMR can resolve dynamic stereochemical effects. Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or Gaussian). X-ray crystallography provides definitive confirmation of spirocyclic geometry and salt form .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Incorporate Bayesian hierarchical models to account for inter-study variability .

Q. How can researchers integrate diazaspiro[3.3]heptane chemistry into broader theoretical frameworks for drug discovery?

  • Methodological Answer : Link synthesis and bioactivity data to structure-activity relationship (SAR) models. Use cheminformatics tools (e.g., KNIME, RDKit) to map physicochemical properties (logP, polar surface area) against pharmacokinetic profiles. Cross-reference with spirocyclic drug databases (e.g., ChEMBL) to identify understudied targets .

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